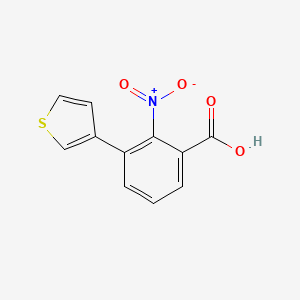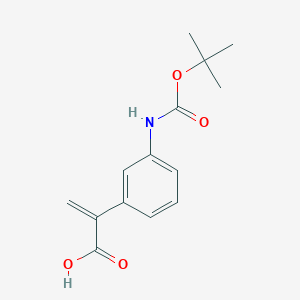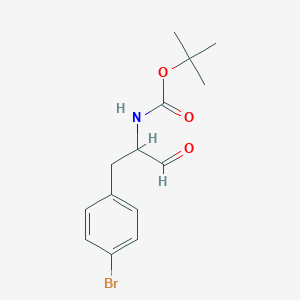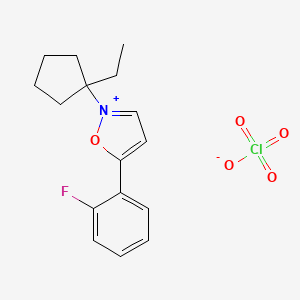
2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazolium ring, a fluorophenyl group, and an ethylcyclopentyl moiety. The presence of the perchlorate anion further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate typically involves a multi-step process. The initial step often includes the formation of the oxazolium ring through a cyclization reaction. This is followed by the introduction of the ethylcyclopentyl and fluorophenyl groups via substitution reactions. The final step involves the addition of the perchlorate anion to form the perchlorate salt. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous monitoring of reaction parameters, and the implementation of purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazolium derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolium compounds.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxazolium derivatives, reduced oxazolium compounds, and substituted fluorophenyl derivatives.
Scientific Research Applications
2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets. The oxazolium ring is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in the compound’s biological effects. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate
- 2-(1-Ethylcyclopentyl)-5-(3-fluorophenyl)-1,2-oxazol-2-ium perchlorate
- 2-(1-Ethylcyclopentyl)-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate
Uniqueness
2-(1-Ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate is unique due to the specific positioning of the ethylcyclopentyl and fluorophenyl groups, which confer distinct chemical and biological properties. The presence of the perchlorate anion also influences its reactivity and stability, making it a valuable compound for various applications.
Properties
CAS No. |
918885-01-5 |
|---|---|
Molecular Formula |
C16H19ClFNO5 |
Molecular Weight |
359.77 g/mol |
IUPAC Name |
2-(1-ethylcyclopentyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C16H19FNO.ClHO4/c1-2-16(10-5-6-11-16)18-12-9-15(19-18)13-7-3-4-8-14(13)17;2-1(3,4)5/h3-4,7-9,12H,2,5-6,10-11H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
YAKTVPHTDSVMQY-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(CCCC1)[N+]2=CC=C(O2)C3=CC=CC=C3F.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane](/img/structure/B12637936.png)
![1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo-](/img/structure/B12637941.png)
![2-[3-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12637945.png)
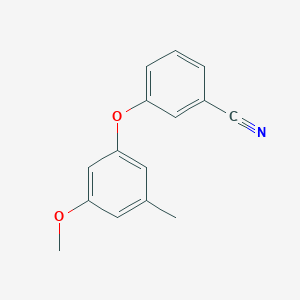
![N-(2,4-dimethoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12637960.png)
![4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B12637962.png)
![[8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate](/img/structure/B12637966.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12637988.png)
![(E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B12637993.png)
